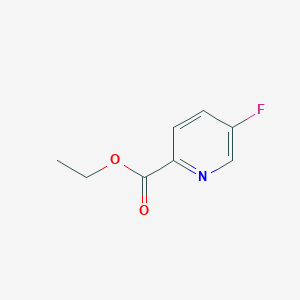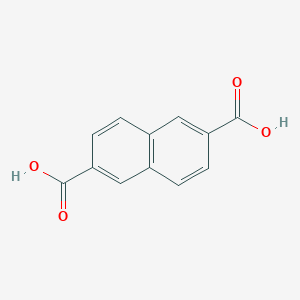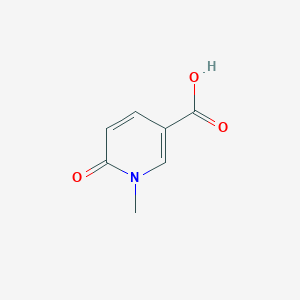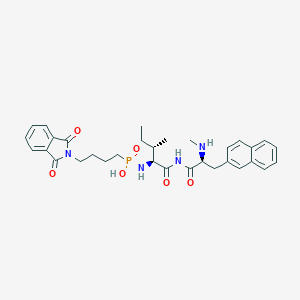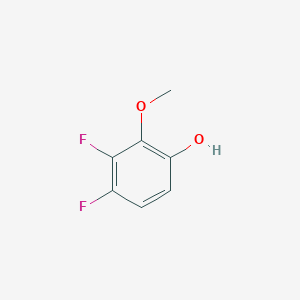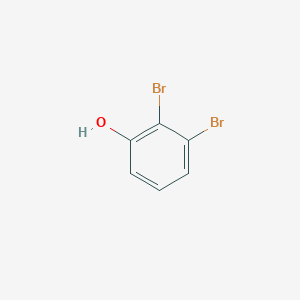
2,3-Dibromophenol
Overview
Description
2,3-Dibromophenol (2,3-DBP) is an organic compound, also known as 2,3-dibromo-4-hydroxybenzene, which is a derivative of phenol. It is a colorless solid, with a molecular weight of 240.9 g/mol. 2,3-DBP is used in the synthesis of many compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the manufacture of plastics, rubber, and other materials.
Scientific Research Applications
Isolation and Characterization
- Isolation from Marine Species: 2,6-Dibromophenol, a related compound, has been isolated from marine hemichordate Balanoglossus biminiensis, demonstrating its presence in marine organisms (Ashworth & Cormier, 1967).
Antibacterial Activity
- Antibacterial Properties: A derivative of dibromophenol, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, shows potent in-vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Shridhar et al., 2009).
Environmental Impact and Degradation
- Role in Water Purification: Studies on the oxidative coupling reactions of different dibromophenols (including 2,4-dibromophenol) during water purification using reduced graphene oxide (rGO) have been conducted, highlighting the chemical's environmental interactions (Xie et al., 2019).
- Photochemical Degradation: Photochemical processes can convert 2,4-dibromophenol into hydroxylated polybrominated diphenyl ethers (HO-PBDEs), providing insight into its environmental degradation pathways (Liu et al., 2011).
Chemical Reactions and Behavior
- Methylation in Bacteria: Research on the methylation of halogenated phenols and thiophenols, including 2,6-dibromophenol, by cell extracts of various bacteria, provides insights into microbial interactions with these compounds (Neilson et al., 1988).
Auxin-like Activity
- Plant Growth Regulation: 2,6-Dibromophenol has been identified as an auxin-like molecule, suggesting a role in plant growth and development (Spaepen et al., 2009).
Liposome Interaction
- Localization in Liposomes: The localization of dibromophenols in liposomes has been studied, contributing to the understanding of their behavior in biological systems (Varga et al., 2007).
Formation of Dioxins and Furans
- Pyrolysis Products: The thermal reactions of 2,4-dibromophenol can lead to the formation of polybrominated dibenzo-p-dioxins/furans (PBDDs/Fs), important for understanding environmental impacts and degradation pathways (Na et al., 2007).
Safety and Hazards
2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .
Relevant Papers Several papers have been published on bromophenols, including this compound. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .
Mechanism of Action
Target of Action
2,3-Dibromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, have been found in human blood and breast milk, suggesting that they interact with biological systems .
Mode of Action
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
A study on a marine representative of the gammaproteobacteria showed that a related compound, 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-bp), inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
A study on the nephrotoxic potential of two 1,2-dibromobenzene metabolites, 2,3- and 3,4-dibromophenol, using isolated kidney cells from male fischer 344 rats as the model, found that this compound induced slightly greater nephrotoxicity than 3,4-dibromophenol at comparable concentrations and times .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk . This suggests that the presence of BFRs in the environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2,3-Dibromophenol plays a significant role in biochemical reactions, particularly as a metabolite of dibromobenzene. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a nephrotoxicant in isolated kidney cells, where it interacts with enzymes involved in oxidative metabolism . The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative stress and free radical generation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In kidney cells, it induces cytotoxicity by disrupting cellular redox balance and causing oxidative stress . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter intracellular calcium levels, which can impact cell signaling and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits certain enzymes, leading to the accumulation of toxic metabolites . The compound’s interaction with cytochrome P450 enzymes results in the production of reactive oxygen species, which can cause oxidative damage to cellular components . Additionally, this compound has been shown to affect gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light. Studies have shown that this compound can induce cytotoxicity in kidney cells within 30 to 60 minutes of exposure . Long-term effects include persistent oxidative stress and potential damage to cellular structures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild cytotoxicity, while higher doses can lead to significant nephrotoxicity and oxidative damage . Threshold effects have been observed, with cytotoxicity becoming apparent at concentrations of 0.5 mM or higher . High doses can also result in adverse effects such as tissue damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form reactive intermediates, which can further interact with cellular components . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications, which help it reach specific organelles . Its presence in mitochondria is particularly significant, as it can disrupt mitochondrial function and contribute to oxidative stress .
properties
IUPAC Name |
2,3-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKEOXYWBWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334116 | |
| Record name | 2,3-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28514-45-6, 57383-80-9 | |
| Record name | Phenol, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)

